molecular formula C8H5BrN2 B1268447 6-溴喹喔啉 CAS No. 50998-17-9

6-溴喹喔啉

货号 B1268447
CAS 编号: 50998-17-9
分子量: 209.04 g/mol
InChI 键: NOYFLUFQGFNMRB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-Bromoquinoxaline is an organic compound with the chemical formula C8H5BrN2. It belongs to the quinoxaline family of compounds, which are aromatic heterocyclic compounds that contain two nitrogen atoms in a six-membered ring. 6-Bromoquinoxaline is a colorless, crystalline solid that is insoluble in water and soluble in organic solvents. It has a molecular weight of 218.04 g/mol and a melting point of 122-124 °C.

科学研究应用

合成和化学性质

6-溴喹喔啉及其衍生物一直是各种合成化学研究的焦点。例如,Dong-liang(2009)报道了一种合成6-氨基-5-溴喹喔啉的方法,展示了在优化条件下,如特定反应温度和压力(Chang Dong-liang, 2009)下高产率的高效合成。同样,Cheng-yong(2009)描述了使用1,3-二溴-5,5-二甲基海因酰胺的高效溴化合成6-氨基-5-溴喹喔啉的方法,突出了该方法的优点,如温和条件和高产率而无杂质(Ha Cheng-yong, 2009)

在医学和生物学中的应用

6-溴喹喔啉衍生物在医学和生物学应用中显示出潜力。例如,Kapishnikov等人(2019)的研究讨论了抗疟疾药物的溴类似物在体内作用方式,提供了这些化合物与疟疾寄生虫之间相互作用的见解(Kapishnikov et al., 2019)。另一项由Hu等人(2002)进行的研究确定了6-溴喹喔啉衍生物6-溴阿普利西诺普辛在体外具有显著的抗疟疾和抗分枝杆菌活性,表明其作为开发新型抗感染药物的潜在前导化合物(Jin-Feng Hu et al., 2002)

在药物开发和疾病研究中的作用

6-溴喹喔啉衍生物在药物开发和疾病研究中也很重要。Sklirou等人(2017)讨论了6-溴吲哚-3'-羟肟的作用,这是一种衍生物,在激活细胞保护模块和抑制细胞衰老方面具有潜力,表明其在延长健康寿命和抗肿瘤性质方面的潜力(Sklirou等人,2017)。Esmaeelian等人(2013)探讨了另一种衍生物6-溴吲哚酮在结肠癌啮齿动物模型中的抗癌活性,支持其作为癌症预防有前景的前导化合物的使用(B. Esmaeelian et al., 2013)

安全和危害

6-Bromoquinoxaline may cause serious eye irritation, respiratory irritation, and skin irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray. If it comes in contact with the skin, wash with plenty of soap and water. Wear protective gloves, protective clothing, eye protection, and face protection .

未来方向

6-Bromoquinoxaline is a valuable compound for life science related research . Its future directions are likely to be influenced by advancements in this field.

生化分析

Biochemical Properties

6-Bromoquinoxaline plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, 6-Bromoquinoxaline has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. It also binds to specific proteins, altering their conformation and activity. These interactions are crucial for understanding the biochemical pathways and mechanisms in which 6-Bromoquinoxaline is involved .

Cellular Effects

6-Bromoquinoxaline has profound effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 6-Bromoquinoxaline can activate or inhibit specific signaling pathways, leading to changes in gene expression and metabolic activity. These effects are essential for studying the cellular responses to 6-Bromoquinoxaline and its potential therapeutic applications .

Molecular Mechanism

The molecular mechanism of 6-Bromoquinoxaline involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, 6-Bromoquinoxaline binds to specific sites on enzymes and proteins, altering their activity. This binding can either inhibit or activate the enzymes, depending on the nature of the interaction. Additionally, 6-Bromoquinoxaline can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-Bromoquinoxaline can change over time. The stability and degradation of 6-Bromoquinoxaline are critical factors that influence its long-term effects on cellular function. Studies have shown that 6-Bromoquinoxaline remains stable under specific conditions, but it can degrade over time, leading to changes in its activity and effects. These temporal effects are essential for understanding the long-term impact of 6-Bromoquinoxaline in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of 6-Bromoquinoxaline vary with different dosages in animal models. At lower doses, 6-Bromoquinoxaline may exhibit beneficial effects, such as modulating metabolic pathways and improving cellular function. At higher doses, it can cause toxic or adverse effects, including enzyme inhibition and disruption of cellular processes. These dosage effects are crucial for determining the therapeutic window and safety profile of 6-Bromoquinoxaline in animal models .

Metabolic Pathways

6-Bromoquinoxaline is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. It can influence the levels of metabolites and the overall metabolic activity of cells. For instance, 6-Bromoquinoxaline has been shown to inhibit specific enzymes in the metabolic pathways, leading to changes in the levels of certain metabolites. These interactions are essential for understanding the metabolic role of 6-Bromoquinoxaline and its potential therapeutic applications .

Transport and Distribution

The transport and distribution of 6-Bromoquinoxaline within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of 6-Bromoquinoxaline in different cellular compartments. For example, 6-Bromoquinoxaline can bind to transport proteins that facilitate its movement across cell membranes, affecting its distribution within the cell. Understanding these transport mechanisms is crucial for studying the pharmacokinetics and pharmacodynamics of 6-Bromoquinoxaline .

Subcellular Localization

6-Bromoquinoxaline exhibits specific subcellular localization, which can affect its activity and function. It may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, 6-Bromoquinoxaline can localize to the nucleus, where it interacts with transcription factors and other regulatory proteins, influencing gene expression. These localization patterns are essential for understanding the cellular mechanisms of 6-Bromoquinoxaline .

属性

IUPAC Name

6-bromoquinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2/c9-6-1-2-7-8(5-6)11-4-3-10-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOYFLUFQGFNMRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CN=C2C=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90346282
Record name 6-Bromoquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90346282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

50998-17-9
Record name 6-Bromoquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90346282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Bromoquinoxaline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 4-bromobenzene-1,2-diamine (4.0 g, 21 mmol) in 60 mL of EtOH was added 40% glyoxal aldehyde (4.1 ml, 32 mmol) solution in water. The resulting mixture was refluxed for 10 hours. The mixture was concentrated in vacuo and the residue was diluted in 100 mL of EtOAc. The organic solution was washed with 40 mL of satd. NaHCO3 and 40 mL of brine, dried over Na2SO4 and concentrated in vacuo. The residue was purified by a silca gel column chromatography (5% EtOAc/hex to EtOAC) to give light yellow solid 6-bromoquinoxaline. MS (ESI, pos. ion) m/z: 208.9 (M+1).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
4.1 mL
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

In a round bottom flask under nitrogen was combined 4-Bromo-benzene-1,2-diamine (2.01 g, 10.7 mMol), methanol (50 mL), and glyoxal (40% by wt. 3.1 mL, 26.9 mMol) and the resulting solution stirred overnight. Upon arrival the reaction was concentrated to dryness on a rotary evaporator and purified by flash column chromatography on silica gel using 5-10% ethyl acetate in dichloromethane as eluant to yield 1.14 g (50% yield) of 6-Bromo-quinoxaline as a yellow-orange solid. 1H NMR (DMSO-d6): δ=9.00 (d, 2H, J=2.8 Hz), 8.36 (d, 1H, J=2.2 Hz), 8.07 (d, 1H, J=9.0 Hz), 8.02 (dd, 1H, J=8.8, 2.1 Hz). CHN for C8H5BrN2: calc. C, 45.97; H, 2.41; N, 13.4. found C, 45.99; H 2.09; N 13.09. LC/MS (Method A), rt=1.10 mins., purity=99%, calculated mass=208, [M+H]+=209/21. HPLC (Method C): rt=7.4 mins., purity=98.52% @ 210-370 nm and 98.8% @ 322 nm.
Quantity
2.01 g
Type
reactant
Reaction Step One
Quantity
3.1 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromoquinoxaline
Reactant of Route 2
Reactant of Route 2
6-Bromoquinoxaline
Reactant of Route 3
Reactant of Route 3
6-Bromoquinoxaline
Reactant of Route 4
Reactant of Route 4
6-Bromoquinoxaline
Reactant of Route 5
6-Bromoquinoxaline
Reactant of Route 6
Reactant of Route 6
6-Bromoquinoxaline

Q & A

Q1: How does 6-bromoquinoxaline affect echinomycin production in Streptomyces echinatus?

A1: Research indicates that 6-bromoquinoxaline acts as an analog of quinoxaline-2-carboxylic acid, a crucial precursor in echinomycin biosynthesis. When added to Streptomyces echinatus protoplast suspensions alongside radiolabeled tryptophan, 6-bromoquinoxaline significantly reduced the incorporation of the radiolabel into echinomycin []. This suggests that 6-bromoquinoxaline might compete with the natural precursor, ultimately hindering the formation of echinomycin.

Q2: Does 6-bromoquinoxaline lead to the production of any alternative metabolites in Streptomyces echinatus?

A2: While the provided abstracts don't explicitly mention the formation of specific metabolites from 6-bromoquinoxaline, they highlight that similar analogs of quinoxaline-2-carboxylic acid can lead to the biosynthesis of "bis-substituted metabolites" not observed in unsupplemented cultures []. It's plausible that 6-bromoquinoxaline could also contribute to forming such alternative compounds, but further research is needed to confirm this.

Q3: Is the observed ultraviolet absorption spectrum of 6-bromoquinoxaline relevant to its biological activity?

A3: The study on the ultraviolet absorption spectrum of 6-bromoquinoxaline [] focuses on characterizing its electronic transitions (n→π*) and how they are influenced by solvent polarity. While this information is crucial for understanding the molecule's photophysical properties, it doesn't directly explain its impact on echinomycin biosynthesis. Further research correlating spectral properties with biological activity would be needed to establish such a link.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。